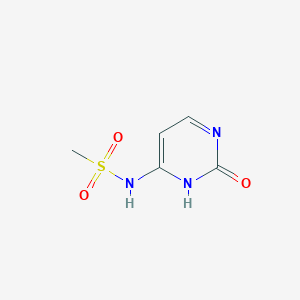
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide is a chemical compound that belongs to the class of dihydropyrimidinonesThe structure of this compound includes a dihydropyrimidinone core with a methanesulfonamide group attached, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. A green and efficient approach for the synthesis of dihydropyrimidinone analogs, including this compound, utilizes Montmorillonite-KSF as a reusable and heterogeneous catalyst. This method offers high yields and short reaction times under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the Biginelli reaction with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery.
Medicine: The compound’s ability to inhibit specific enzymes and pathways has led to its investigation as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. For example, it can inhibit focal adhesion kinase (FAK), a protein involved in cell signaling and migration, thereby reducing the proliferation and migration of cancer cells . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A structurally related compound with similar biological activities, used as a scaffold in the design of antiviral and antitumor agents.
Dihydropyrimidinones: A class of compounds with diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.
Uniqueness
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide stands out due to its unique combination of a dihydropyrimidinone core and a methanesulfonamide group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
114072-06-9 |
|---|---|
Formule moléculaire |
C5H7N3O3S |
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
N-(2-oxo-1H-pyrimidin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-12(10,11)8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H2,6,7,8,9) |
Clé InChI |
DHVRVSJNVZNBIX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
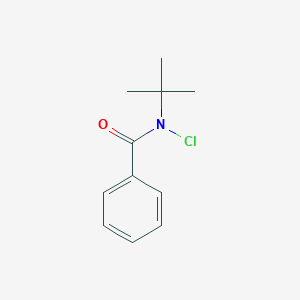
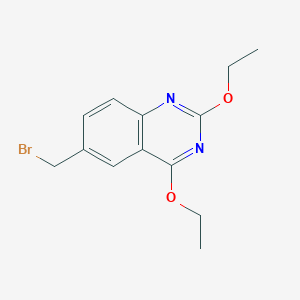
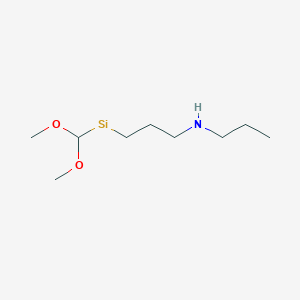
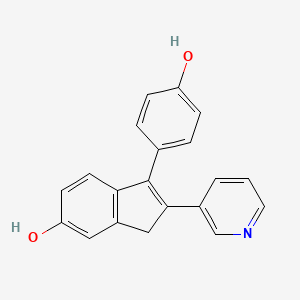
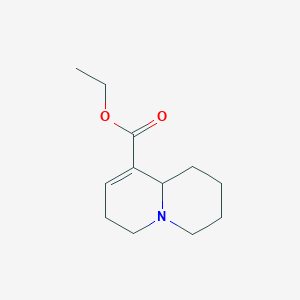
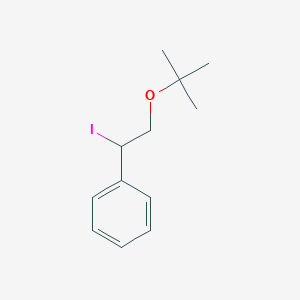
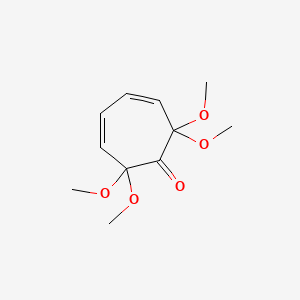
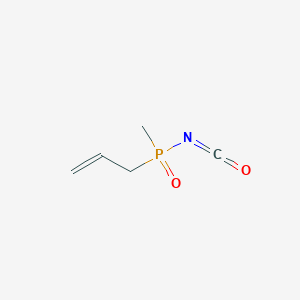

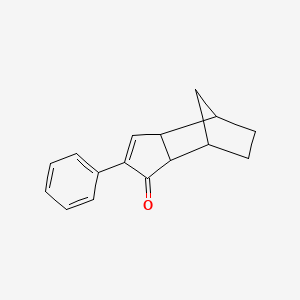
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
